molecular formula C11H14N2O3 B3052573 N-tert-Butyl-4-nitrobenzamide CAS No. 42498-30-6

N-tert-Butyl-4-nitrobenzamide

Cat. No. B3052573
CAS RN: 42498-30-6
M. Wt: 222.24 g/mol
InChI Key: FHLKNAGHERYTJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-tert-Butyl-4-nitrobenzamide can be achieved from tert-Butylamine and p-Nitrobenzoic acid . Another method involves the use of a hydrogenation reaction kettle .


Molecular Structure Analysis

The molecular formula of N-tert-Butyl-4-nitrobenzamide is C11H14N2O3 . Its average mass is 222.240 Da and its monoisotopic mass is 222.100449 Da .


Physical And Chemical Properties Analysis

N-tert-Butyl-4-nitrobenzamide has a molecular weight of 222.24 g/mol . It is a colorless, crystalline solid that is insoluble in water and soluble in organic solvents such as ethanol and acetone.

Scientific Research Applications

Synthesis and Chemical Applications

N-tert-Butyl-4-nitrobenzamide is involved in various chemical syntheses and applications. For example, it is used in the synthesis of 1,2,3-benzotriazine-4-(3H)-ones, which are created through an annulation of 2-aminobenzamides and tert-butyl nitrite, providing a method for synthesizing these compounds under mild conditions without strong acids (Yan et al., 2016). Additionally, N-tert-Butyl-4-nitrobenzamide derivatives are investigated for their redox properties and stability, which are important in biophysical and biomedical research (Zhurko et al., 2020).

Molecular and Structural Biology

In the realm of molecular and structural biology, N-tert-Butyl-4-nitrobenzamide is used in the study of molecular structures. For instance, its derivatives are synthesized and analyzed using spectroscopic techniques and crystallography, revealing insights into molecular interactions and structures (Gholivand et al., 2009).

Biochemistry and Biotransformation

In biochemistry, N-tert-Butyl-4-nitrobenzamide and its related compounds are studied for their roles in biotransformation processes. A notable example is the study of a butralin-degrading bacterium, which reveals insights into the biotransformation of certain herbicides (Ghatge et al., 2020).

Material Science and Electrochemistry

In material science and electrochemistry, derivatives of N-tert-Butyl-4-nitrobenzamide are used to understand and develop new materials. For instance, studies on the voltammetric behavior of related nitroxides have applications in the electrocatalytic oxidation of alcohols, contributing to advancements in electrochemical processes (Kashiwagi et al., 2002).

Supramolecular Chemistry

The compound plays a role in supramolecular chemistry, as evidenced by its use in the design of ternary cocrystals, which involves the formation of hydrogen bonds and halogen bonds. This research provides insights into the synthesis and design of complex molecular structures (Tothadi & Desiraju, 2013).

properties

IUPAC Name

N-tert-butyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-11(2,3)12-10(14)8-4-6-9(7-5-8)13(15)16/h4-7H,1-3H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLKNAGHERYTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901308212
Record name N-tert-Butyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-Butyl-4-nitrobenzamide

CAS RN

42498-30-6
Record name N-tert-Butyl-4-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42498-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-tert-Butyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1,1-dimethylethyl)-4-nitro-benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.255.068
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

tert-Butyl amine (14.6 g, 0.200 mole) was stirred in ethyl acetate (150 mL, purified by washing with 5% sodium carbonate solution, saturated sodium chloride solution, drying over anhydrous magnesium sulfate, and filtering through fluted filter paper) and cooled to 5° C. with an ice bath. 4-nitrobenzoyl chloride (18.6 g, 0.100 mole) in purified ethyl acetate (75 mL) was added dropwise at such a rate to maintain the temperature below 10° C. The ice bath was removed upon complete addition of benzoyl chloride solution and the reaction stirred for 4 hours. The reaction mixture was then filtered on a Buchner funnel, the flltrate washed three times with 5% HCl, once with saturated sodium chloride, dried over anhydrous magnesium sulfate, filtered through fluted filter paper, and the solvent stripped off leaving white crystalline product. The product was dried in a vacuum oven at 24 mm and 45° C. for 14 hours. This procedure produced 17.13 g of crystals of N-tert-butyl-4-nitrobenzamide (CPI1020) (77% yield), mp 162°-163° C. Proton nuclear magnetic resonance (89.55 MHz in CDCl3) showed absorptions at 8.257 ppm (d, 8.8 Hz, 2H; 3,5-aryl H); 7.878 ppm (d, 8.8 Hz, 2H; 2,6-aryl H); 6.097 ppm (bs, 1H; N-H); 1.500 ppm (s, 9H; tert-butyl H).
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Nitrobenzoyl chloride (18.9 g, 0.1 mol) dissolved in 60 ml of methylene chloride is added, over 30 minutes at a temperature of 0-5° C., to a solution of tert-butylamine (8.3 g, 0.112 mol) and of triethylamine (15.6 ml, 0.112 mol) dissolved in 170 ml of dichloromethane in a reactor. The reaction mixture is brought back to laboratory temperature and left stirring for 2 hours. The organic phase is washed twice with water and dried. After removing the solvent under reduced pressure, the solid obtained is recrystallized from isopropanol. 17.1 g (Yield: 77%) of N-(tert-butyl)-4-nitrobenzamide are obtained in the form of a pale yellow powder (m.p. 161-2° C.) which is used as is in the following stage.
[Compound]
Name
powder
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
8.3 g
Type
reactant
Reaction Step Three
Quantity
15.6 mL
Type
reactant
Reaction Step Three
Quantity
170 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
K Shin, Y Baek, S Chang - 2013 - academia.edu
… On the basis of these promising results, we further investigated the scope of the direct CĀH amination of alkyl azides with N-tert-butyl-4-nitrobenzamide (1a) as a standard substrate (…
Number of citations: 199 www.academia.edu
C Feng, B Yan, W Yao, J Chen, M Ji - ChemistrySelect, 2018 - Wiley Online Library
A convenient and excellent yield procedure for the synthesis of N‐tert‐butyl Amides by Ritter reaction with nitriles and (Boc) 2 O in the presence of Fe(ClO 4 ) 3 ⋅xH 2 O as a highly …
N Auzeil, M Largeron, MB Fleury - Journal of the Chemical Society …, 1999 - pubs.rsc.org
Tertiary pyridinecarboxamides 1–9 and related benzamides 10–18 bearing a tert-butyl substituent were found to undergo alkyl–nitrogen heterolysis under unusually mild conditions. …
Number of citations: 19 pubs.rsc.org
MM Tierney, S Crespi, D Ravelli… - The Journal of organic …, 2019 - ACS Publications
Recent studies have demonstrated the capabilities of amidyl radicals to facilitate a range of intermolecular functionalizations of unactivated, aliphatic C–H bonds. Relatively little …
Number of citations: 40 pubs.acs.org
SS Bera, S Debbarma, AK Ghosh… - The Journal of …, 2017 - ACS Publications
Hydroarylation of internal alkynes by cost-effective Co III -catalysis, directed by N-tert-butyl amides, is achieved to avail mono- or dihydroarylated amide products selectively in an atom …
Number of citations: 43 pubs.acs.org
BS Gore, GC Senadi, AM Garkhedkar… - Advanced Synthesis & …, 2017 - Wiley Online Library
An efficient, mild and practical approach for the synthesis of amides from nitriles and peroxides is reported in the presence of boron trifluoride ethereate. In this protocol, we utilized …
Number of citations: 14 onlinelibrary.wiley.com
G Yin, B Yan, J Chen, M Ji - Journal of the Iranian Chemical Society, 2019 - Springer
An efficient and inexpensive synthesis of N-substituted amides from the reaction of nitriles with methyl ethers catalyzed by Fe(ClO 4 ) 3 ·H 2 O is described. Fe(ClO 4 ) 3 ·H 2 O is an …
Number of citations: 5 link.springer.com
R Sun, Z Wang, Y Li, L Xiong, Y Liu… - Journal of agricultural …, 2013 - ACS Publications
On the basis of the sulfonylurea receptor (SUR) protein binding site for diflubenzuron and glibenclamide, 15 new benzoylphenylureas containing amide and sulfonate groups were …
Number of citations: 28 pubs.acs.org
D Marosvölgyi-Haskó, T Kégl, L Kollár - Tetrahedron, 2016 - Elsevier
Iodobenzene derivatives possessing various substituents (amino, hydroxy, tert-butyl, methyl, isopropyl, phenyl, fluoro, chloro, methoxycarbonyl, acetyl, trifluoromethyl, nitro) in the para …
Number of citations: 14 www.sciencedirect.com
CA Goodman - 2014 - search.proquest.com
Acyl succinimides represent a class of acyl transfer reagents that have not been studied extensively. This thesis describes the synthesis of acyl succinimides by the Steglich reaction and …
Number of citations: 2 search.proquest.com

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